molecular formula C9H10ClNO2 B8653355 Methyl 2-(4-amino-2-chlorophenyl)acetate

Methyl 2-(4-amino-2-chlorophenyl)acetate

Cat. No. B8653355
M. Wt: 199.63 g/mol
InChI Key: SLFSKCNUPRLXHY-UHFFFAOYSA-N
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Patent
US06048872

Procedure details

2-(4 nitro-2-chlorophenyl )acetic acid methyl ester was reduced with tin chloride in methanol at reflux for 2 h. The solution was poured over ice and neutralized with saturated sodium bicarbonate. The mixture was extracted with methylene chloride, dried (MgSO4), and concentrated. The oil was purified by silica gel chromatography eluted with hexane/ethyl acetate(9:1 to 8:2) to yield the title compound (0.81 g).
Name
2-(4 nitro-2-chlorophenyl )acetic acid methyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:15])[CH2:4][C:5]1[CH:10]=[CH:9][C:8]([N+:11]([O-])=O)=[CH:7][C:6]=1[Cl:14].[Sn](Cl)(Cl)(Cl)Cl.C(=O)(O)[O-].[Na+]>CO>[CH3:1][O:2][C:3](=[O:15])[CH2:4][C:5]1[CH:10]=[CH:9][C:8]([NH2:11])=[CH:7][C:6]=1[Cl:14] |f:2.3|

Inputs

Step One
Name
2-(4 nitro-2-chlorophenyl )acetic acid methyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(CC1=C(C=C(C=C1)[N+](=O)[O-])Cl)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Sn](Cl)(Cl)(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 2 h
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with methylene chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The oil was purified by silica gel chromatography
WASH
Type
WASH
Details
eluted with hexane/ethyl acetate(9:1 to 8:2)

Outcomes

Product
Name
Type
product
Smiles
COC(CC1=C(C=C(C=C1)N)Cl)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.81 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.